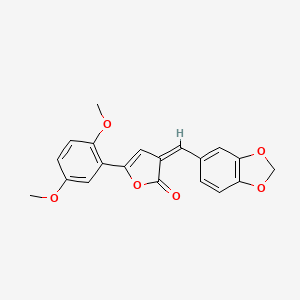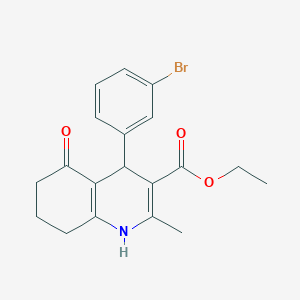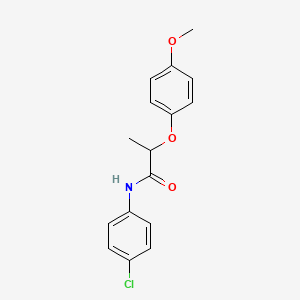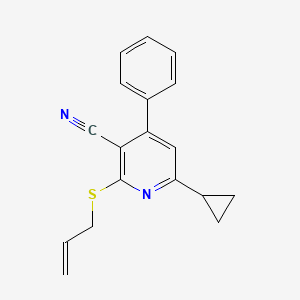![molecular formula C17H27NO B4990134 1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4990134.png)
1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine, also known as DMPP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMPP is a pyrrolidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mécanisme D'action
1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine has been shown to bind to and activate nicotinic acetylcholine receptors, leading to an increase in the release of neurotransmitters such as dopamine and acetylcholine. This activation of nicotinic receptors has been linked to the modulation of various physiological processes, including learning and memory.
Biochemical and Physiological Effects:
1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of cognitive function, and the potential to protect against neurodegenerative diseases. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine has several advantages for laboratory experiments, including its availability and relatively low cost. It has also been shown to be stable under a variety of conditions, making it a useful tool for studying the effects of nicotinic receptor activation. However, 1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several potential future directions for research on 1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine, including further studies on its mechanism of action, its potential therapeutic applications in neurological disorders, and its potential use as a tool for studying nicotinic receptor function. Additionally, research on the development of new synthetic compounds based on 1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine may lead to the discovery of novel therapeutics for neurological disorders.
Méthodes De Synthèse
1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenol with 1-bromopentane, followed by the reaction of the resulting compound with pyrrolidine. This method has been reported in various scientific publications and has been used to produce 1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine for research purposes.
Applications De Recherche Scientifique
1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine has been studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have a modulatory effect on the activity of nicotinic acetylcholine receptors, which are involved in various physiological processes, including learning and memory. 1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-15-8-9-16(2)17(14-15)19-13-7-3-4-10-18-11-5-6-12-18/h8-9,14H,3-7,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRLCISASODGLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2,5-Dimethylphenoxy)pentyl]pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990063.png)

![N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4990094.png)

![1-(3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone hydrochloride](/img/structure/B4990106.png)
![methyl 4-(2-fluorobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4990108.png)

![1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4990117.png)

![2-(2-fluorobenzyl)-6-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4990122.png)
![2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate](/img/structure/B4990144.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B4990161.png)
![N-(2-ethoxyphenyl)-6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4990177.png)